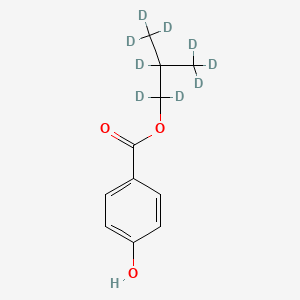
Isobutyl-d9 Paraben
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a member of the paraben family, which are widely used as preservatives in cosmetics, pharmaceuticals, and food products due to their antimicrobial properties . The “d9” in its name indicates that it is a deuterated form, meaning that nine hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Isobutyl-d9 Paraben can be synthesized through the esterification of p-hydroxybenzoic acid with isobutyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction mixture is often subjected to continuous stirring and heating to maintain optimal reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
Isobutyl-d9 Paraben undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to p-hydroxybenzoic acid and isobutyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
p-Hydroxybenzoic acid and isobutyl alcohol.Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Isobutyl-d9 Paraben is used in various scientific research applications:
Chemistry: It serves as a model compound for studying esterification and hydrolysis reactions.
Mecanismo De Acción
Isobutyl-d9 Paraben exerts its effects primarily through its antimicrobial properties. It disrupts microbial cell membranes, leading to cell lysis and death. Additionally, it can act as an endocrine disruptor by mimicking estrogen and binding to estrogen receptors, thereby interfering with normal hormonal functions .
Comparación Con Compuestos Similares
Similar Compounds
Methyl Paraben: Used similarly as a preservative but has a shorter alkyl chain.
Ethyl Paraben: Another preservative with a slightly longer alkyl chain than methyl paraben.
Propyl Paraben: Has a longer alkyl chain and is more lipophilic.
Butyl Paraben: Similar to isobutyl paraben but with a linear butyl group instead of a branched isobutyl group.
Uniqueness
Isobutyl-d9 Paraben is unique due to its deuterated form, which makes it particularly useful in analytical studies involving mass spectrometry. The presence of deuterium atoms allows for precise tracing and quantification, making it a valuable tool in research .
Propiedades
Fórmula molecular |
C11H14O3 |
|---|---|
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl] 4-hydroxybenzoate |
InChI |
InChI=1S/C11H14O3/c1-8(2)7-14-11(13)9-3-5-10(12)6-4-9/h3-6,8,12H,7H2,1-2H3/i1D3,2D3,7D2,8D |
Clave InChI |
XPJVKCRENWUEJH-GVZYGMFYSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])OC(=O)C1=CC=C(C=C1)O |
SMILES canónico |
CC(C)COC(=O)C1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















